4-(Pyren-1-ylethynyl)aniline

Catalog No.
S12548657
CAS No.
880081-83-4
M.F
C24H15N
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyren-1-ylethynyl)aniline

CAS Number

880081-83-4

Product Name

4-(Pyren-1-ylethynyl)aniline

IUPAC Name

4-(2-pyren-1-ylethynyl)aniline

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C24H15N/c25-21-13-5-16(6-14-21)4-7-17-8-9-20-11-10-18-2-1-3-19-12-15-22(17)24(20)23(18)19/h1-3,5-6,8-15H,25H2

InChI Key

IKUKEZXZIDPEHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)N

4-(Pyren-1-ylethynyl)aniline is an organic compound characterized by its unique structure, which features a pyrene moiety linked to an aniline group via an ethynyl bridge. Its molecular formula is C₁₈H₁₃N, and it has a molecular weight of approximately 317.38 g/mol. The compound exhibits interesting photophysical properties due to the presence of the pyrene unit, which is known for its strong fluorescence and ability to participate in charge transfer processes. This compound is often studied for its potential applications in organic electronics and materials science.

  • Oxidation: The compound can be oxidized to form quinone derivatives, which alters its electronic properties and can enhance its reactivity in further chemical transformations.
  • C–N Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming new C–N bonds that are crucial for synthesizing diverse aniline derivatives

    4-(Pyren-1-ylethynyl)aniline has several notable applications:

    • Organic Electronics: Due to its electron-donating properties, it is explored as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
    • Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in bioimaging applications.
    • Charge Transfer Studies: It serves as a model compound for studying charge transfer processes in donor-acceptor systems.

The synthesis of 4-(Pyren-1-ylethynyl)aniline typically involves the following steps:

  • Preparation of Pyrene Derivative: Starting from commercially available 1-aminopyrene, a diazotization reaction is performed.
  • Coupling Reaction: The diazonium salt formed is then coupled with an appropriate ethynylated aniline derivative using standard coupling techniques such as Sonogashira coupling.
  • Purification: The crude product is purified using chromatographic techniques like silica gel column chromatography to obtain pure 4-(Pyren-1-ylethynyl)aniline .

Studies on the interactions of 4-(Pyren-1-ylethynyl)aniline with other molecules have shown that it can form stable complexes through π–π stacking interactions and hydrogen bonding. These interactions are critical in determining its behavior in various applications, especially in sensing and imaging technologies.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-(Pyren-1-ylethynyl)aniline, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
N,N-Dimethyl-4-(pyren-1-yl)anilineAniline derivativeExhibits different electronic properties due to dimethyl substitution .
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraanilineTetra-aniline derivativeContains multiple pyrene units enhancing fluorescence .
4-(Ethynylphenyl)anilineEthynyl-substituted anilineLacks the pyrene moiety but retains similar reactivity patterns .

4-(Pyren-1-ylethynyl)aniline stands out due to its combination of a robust pyrene structure with an ethynyl linkage, providing unique optical properties and reactivity that are not present in simpler anilines or other derivatives.

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

317.120449483 g/mol

Monoisotopic Mass

317.120449483 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

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